molecular formula C18H22N4O6S3 B2523788 Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 690248-86-3

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2523788
CAS RN: 690248-86-3
M. Wt: 486.58
InChI Key: JSIWHTBANKWQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C18H22N4O6S3 and its molecular weight is 486.58. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds with structural similarities or components related to the query chemical. For example, studies on the reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate led to the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones, highlighting methods for creating cyclic derivatives with potential biological activities (Jagodziński, Wesołowska, & Sośnicki, 2000).

Potential Biological Activities

Several studies have explored the biological activities of compounds containing thiadiazole and related moieties. For instance, research on the synthesis and characterization of new quinazolines as potential antimicrobial agents indicates that structural components similar to the query compound can exhibit significant biological properties (Desai, Shihora, & Moradia, 2007). Moreover, the study of thiadiazole ring opening in derivatives under the action of bases provides insights into chemical reactivity and potential applications in synthesizing new compounds (Maadadi, Pevzner, & Petrov, 2017).

properties

IUPAC Name

ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S3/c1-3-28-15(23)11-29-18-21-20-17(30-18)19-16(24)13-5-4-12(2)14(10-13)31(25,26)22-6-8-27-9-7-22/h4-5,10H,3,6-9,11H2,1-2H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIWHTBANKWQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(4-methyl-3-(morpholinosulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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